

Analytical methods for characterizing 4-Bromo-2-Fluorobenzylamine Hydrochloride

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Compound of Interest

Compound Name: 4-Bromo-2-Fluorobenzylamine
Hydrochloride

Cat. No.: B116050

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An Application Note for the Comprehensive Characterization of **4-Bromo-2-Fluorobenzylamine Hydrochloride**

Authored by: A Senior Application Scientist

Introduction

4-Bromo-2-Fluorobenzylamine Hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.^{[1][2]} Its purity and structural integrity are critical for the quality, safety, and efficacy of the final products. This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, ensuring its identity, purity, and quality. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for each experimental choice.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before commencing any analytical work. These properties influence sample preparation, method development, and data interpretation.

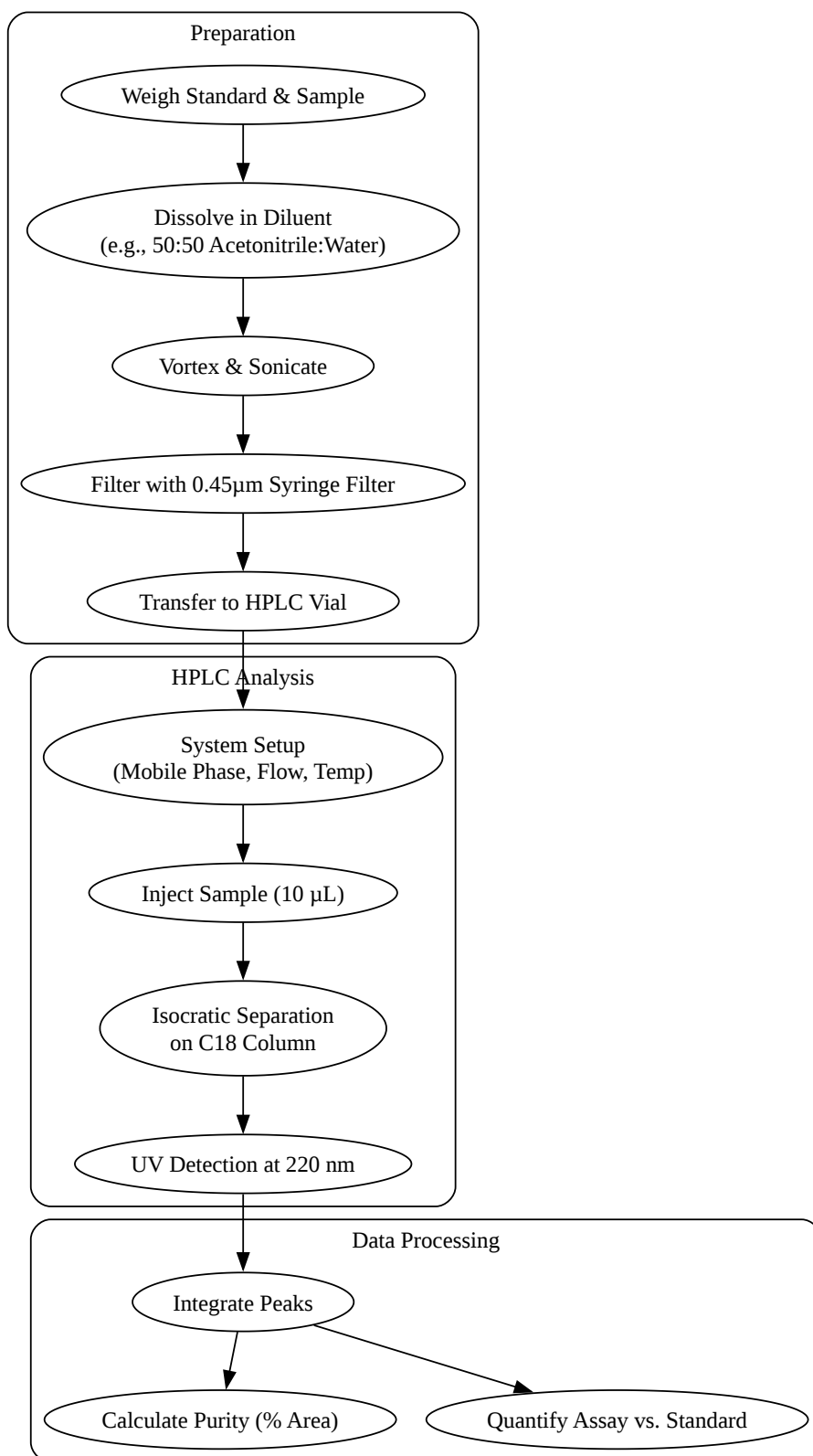
Property	Value	Source(s)
IUPAC Name	(4-bromo-2-fluorophenyl)methanamine;hydrochloride	[3]
CAS Number	147181-08-6	[3][4]
Molecular Formula	C ₇ H ₈ BrClFN	[3][4][5]
Molecular Weight	240.50 g/mol	[3][4][5]
Appearance	Off-white solid	[1]
Melting Point	250-257 °C	[1][5]
Solubility	Soluble in water	[5]

Analytical Methodologies & Protocols

A multi-faceted analytical approach is necessary for a complete characterization. The following sections detail the recommended techniques and step-by-step protocols.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity and quantifying the assay of non-volatile and thermally stable compounds like **4-Bromo-2-Fluorobenzylamine Hydrochloride**. A reversed-phase method is chosen due to the compound's moderate polarity, allowing for excellent separation from potential non-polar and polar impurities.[6][7][8] The hydrochloride salt form makes it readily soluble in aqueous mobile phases.



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Caption: General workflow for FTIR analysis.

Protocol:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method requiring minimal sample preparation. [3][9] * Potassium Bromide (KBr) Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: Scan the sample typically from 4000 to 400 cm^{-1} .
- Expected Characteristic Absorption Bands:
 - N-H Stretch (Ammonium Salt): Broad absorption in the range of 3200-2800 cm^{-1} .
 - Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
 - Aromatic C=C Bending: Sharp peaks in the 1600-1450 cm^{-1} region.
 - C-N Stretch: Typically found in the 1250-1020 cm^{-1} range.
 - C-F Stretch: Strong absorption band in the 1250-1000 cm^{-1} region.
 - C-Br Stretch: Absorption in the fingerprint region, typically 600-500 cm^{-1} .

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like benzylamine hydrochlorides, and it will typically show the protonated molecular ion of the free base.

[10]Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Instrumentation: A mass spectrometer with an ESI source, often coupled with an LC system (LC-MS).
- Data Acquisition:
 - Ionization Mode: Positive ESI mode. Causality: The amine group is basic and readily accepts a proton.
 - Scan Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Expected Ions:
 - Molecular Ion of Free Base $[M+H]^+$: The most prominent ion should correspond to the protonated free base (C_7H_7BrFN). Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br in a ~1:1 ratio), this will appear as a characteristic doublet of peaks with nearly equal intensity at m/z 204 and 206. [2][11] * Key Fragments: Fragmentation may result in the loss of the amino group or cleavage of the bond between the benzyl carbon and the aromatic ring.

[2]##### 2.5. Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials. While some reactive fluorinated compounds can be challenging for GC analysis, a well-chosen inert column can mitigate this risk for many analytes.

[13][14][15]Protocol:

- Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., Methanol or Dichloromethane). Derivatization may be necessary to improve the volatility and thermal stability of the amine, but direct injection is often sufficient for impurity profiling.
- Instrumentation and Conditions:

- Instrument: A standard GC-MS system.
- Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 μ m). Causality: This type of column provides good general-purpose separation for a wide range of organic compounds.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, and hold for 5 min. Causality: This program allows for the separation of volatile solvents at the beginning and elution of higher-boiling impurities at the end.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Data Analysis: Identify unknown peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal or external standard method if required.

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